Dimethyl L-Cystine 2HCl

Description

Significance of Dimethyl L-Cystine Dihydrochloride (B599025) as a Versatile Research Reagent

Dimethyl L-cystine dihydrochloride serves as a multifaceted reagent in scientific research. guidechem.comchemicalbook.com It is particularly useful in organic synthesis, acting as a building block for more complex molecules. chemicalbook.comlookchem.com Its application extends to solution-phase peptide synthesis, where the presence of the disulfide bond and protected carboxyl groups are of synthetic importance. chemicalbook.comsigmaaldrich.com

A significant area of research where Dimethyl L-cystine dihydrochloride (also referred to as L-cystine dimethyl ester or L-CDME in this context) has proven invaluable is in the study of cystinuria. nih.govacs.org Cystinuria is a genetic disorder characterized by the accumulation of cystine crystals in the urinary tract. nih.gov Research has demonstrated that L-cystine dimethyl ester can act as a molecular imposter, inhibiting the growth of L-cystine crystals. nih.govacs.org In situ atomic force microscopy has revealed that the compound effectively reduces the growth velocity of the crystal surfaces. nih.govacs.org This inhibitory action is highly sensitive to the molecule's structural features, highlighting the importance of the terminal ester groups. acs.org

Furthermore, Dimethyl L-cystine dihydrochloride is utilized in pharmaceutical research as a precursor for synthesizing various drug candidates. guidechem.com It has been investigated for its potential in developing treatments for certain neurological disorders. guidechem.com The compound is also used to study the properties and reactivity of related molecules and to explore novel synthetic pathways in medicinal chemistry. lookchem.com

Historical Context of L-Cystine Ester Derivatives in Academic Chemical Synthesis

The study of cystine and its derivatives has long been a cornerstone of protein chemistry. The disulfide bridge within the cystine molecule is a critical structural element, responsible for cross-linking polypeptide chains and defining the three-dimensional structure and stability of many proteins. iucr.orgdoi.org This fundamental role spurred early interest in the conformation and chemical behavior of the cystinyl group under various conditions. iucr.org

Ester derivatives of amino acids, including those of L-cystine, gained importance due to their biochemical relevance, particularly in the context of enzymatic hydrolysis, a fundamental metabolic process. iucr.org The synthesis and structural analysis of compounds like L-cystine dimethyl ester dihydrochloride monohydrate were undertaken as early as the 1970s to understand the conformation of the cystinyl group and the stereochemistry of the disulfide bond. iucr.org

In more recent decades, the focus has shifted towards harnessing these derivatives as tools in synthetic and medicinal chemistry. The use of L-cystine methyl ester (CME) and L-cystine dimethyl ester (CDME) as tailored inhibitors for L-cystine crystal growth represents a significant advancement based on this historical foundation. nih.gov However, the potential in vivo instability of these ester-based inhibitors, which can be hydrolyzed by esterases, led to further research. nih.gov This prompted the design and synthesis of more stable analogues, such as L-cystine diamides, to improve upon the inhibitory activity and metabolic stability of the original ester compounds. nih.govnih.gov This evolution from basic structural studies to the rational design of functional molecules illustrates the enduring legacy and ongoing development of L-cystine derivatives in academic research. nih.gov

Structure

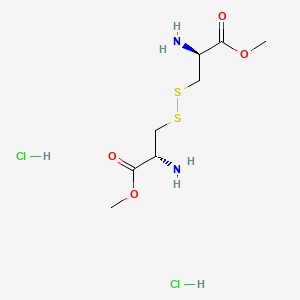

2D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-3-[[(2R)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H/t5-,6+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWGUPFPCRKKMQ-RUTFAPCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CSSC[C@@H](C(=O)OC)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Dimethyl L Cystine Dihydrochloride

Established Synthetic Routes to Dimethyl L-Cystine Dihydrochloride (B599025)

Dimethyl L-cystine dihydrochloride, a significant derivative of the amino acid L-cystine, is synthesized through established chemical methodologies, primarily involving the esterification of its parent amino acid. This process is crucial for modifying the physicochemical properties of L-cystine, rendering it more suitable for various applications in research and development.

Esterification of L-Cystine Precursors

The most common and direct method for the synthesis of Dimethyl L-Cystine Dihydrochloride is the Fischer-Speier esterification of L-cystine. This acid-catalyzed reaction involves treating L-cystine with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically hydrogen chloride (HCl). masterorganicchemistry.comgoogle.com The reaction proceeds by protonation of the carboxylic acid groups of L-cystine by the acid catalyst, which enhances their electrophilicity. Subsequently, methanol, acting as a nucleophile, attacks the carbonyl carbon of the protonated carboxylic acid. Following a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed. masterorganicchemistry.com The use of HCl is particularly advantageous as it also protonates the amino groups, forming the dihydrochloride salt in situ, which can aid in the isolation and stability of the final product. google.com

L-Cystine + 2 CH₃OH + 2 HCl → Dimethyl L-Cystine Dihydrochloride + 2 H₂O

Alternative esterification strategies that have been explored for amino acids include the use of thionyl chloride (SOCl₂) in methanol. google.com This reagent reacts with methanol to generate HCl in situ, which then catalyzes the esterification. Another approach involves the use of trimethylchlorosilane in methanol, which has been shown to be an efficient system for the esterification of various amino acids at room temperature. nih.gov

Optimization of Reaction Conditions and Yields in Dimethyl L-Cystine Dihydrochloride Synthesis

The efficiency of the Fischer esterification for producing Dimethyl L-Cystine Dihydrochloride is influenced by several key reaction parameters. To maximize the yield, the equilibrium of this reversible reaction must be shifted towards the product side. This is typically achieved by using a large excess of methanol, which acts as both the solvent and a reactant. masterorganicchemistry.com Another common strategy is the removal of water as it is formed, for instance, by azeotropic distillation.

Key parameters that are often optimized include:

Reaction Temperature: The esterification is typically conducted at reflux temperature to increase the reaction rate. google.com

Reaction Time: Sufficient time is required to drive the reaction to completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial.

Catalyst Concentration: An adequate concentration of the acid catalyst is necessary to ensure efficient protonation of the carboxylic acid groups.

A patent describing the synthesis of N,N′-bis-benzyloxycarbonyl cystine dimethyl ester, a derivative of the target compound, provides insights into practical reaction conditions. In one example, L-cystine is reacted with methanol and thionyl chloride at a temperature maintained below 10°C during the initial addition, followed by heating to reflux for 4 hours. google.com In another variation, HCl gas is bubbled into cold methanol, and this solution is then added to a slurry of cystine in methanol, followed by refluxing. google.com These examples highlight the importance of controlling temperature and the method of introducing the acid catalyst to achieve good yields.

| Parameter | Condition | Rationale |

| Reactant | L-Cystine | Starting material |

| Reagent | Methanol (excess) | Acts as both solvent and reactant to shift equilibrium |

| Catalyst | Hydrogen Chloride (gas or from Thionyl Chloride) | Protonates the carboxylic acid for nucleophilic attack |

| Temperature | Reflux | Increases reaction rate |

| Reaction Time | Several hours (e.g., 4 hours) | Allows the reaction to proceed to completion |

Derivatization Strategies and Novel Conjugation Approaches Involving Dimethyl L-Cystine Dihydrochloride

The functional groups present in Dimethyl L-Cystine Dihydrochloride, namely the ester, amino, and disulfide moieties, provide multiple avenues for further chemical modification. These derivatization strategies are employed to synthesize novel compounds with tailored properties for specific applications.

Amidation and Functional Group Interconversions

The ester groups of Dimethyl L-Cystine Dihydrochloride can be converted into amides through reaction with various amines. This amidation reaction typically requires activation of the ester or conversion to a more reactive species. A more common synthetic route to L-cystine diamides involves the amidation of Boc-protected L-cystine using coupling agents, followed by deprotection. nih.gov This approach yields L-cystine diamides, which have been investigated as inhibitors of L-cystine crystallization. nih.govnih.gov While direct amidation of Dimethyl L-Cystine Dihydrochloride is less commonly reported, it is a feasible transformation. The general principle of converting esters to amides is a fundamental functional group interconversion in organic chemistry. vanderbilt.eduimperial.ac.uk

Other potential functional group interconversions for Dimethyl L-Cystine Dihydrochloride include:

Reduction of the Disulfide Bond: The disulfide bridge can be readily reduced to two thiol groups using reducing agents such as dithiothreitol (B142953) (DTT) or sodium borohydride. This yields L-cysteine methyl ester.

Hydrolysis of the Ester Groups: The methyl ester groups can be hydrolyzed back to carboxylic acids under acidic or basic conditions.

N-Alkylation or N-Acylation: The primary amino groups can be modified through reactions such as alkylation or acylation to introduce different functionalities.

| Starting Material | Reagents and Conditions | Product | Transformation |

| Boc-L-Cystine | Amine, Coupling Agent (e.g., EDC, HOBt), then Deprotection (e.g., TFA or HCl) | L-Cystine Diamide | Amidation |

| Dimethyl L-Cystine Dihydrochloride | Reducing Agent (e.g., DTT) | L-Cysteine Methyl Ester | Disulfide Reduction |

| Dimethyl L-Cystine Dihydrochloride | Acid or Base, Water | L-Cystine | Ester Hydrolysis |

Thiol-Norbornene Conjugation Methodologies

Thiol-norbornene "click" chemistry is a powerful tool for bioconjugation and material synthesis, valued for its high efficiency and specificity under mild conditions. nih.gov This reaction involves the photoinitiated radical-mediated addition of a thiol to a norbornene moiety. While Dimethyl L-Cystine Dihydrochloride itself does not possess a free thiol, it can be readily converted into a suitable precursor. Reduction of the disulfide bond in Dimethyl L-Cystine Dihydrochloride would yield two molecules of L-cysteine methyl ester, each containing a free thiol group.

These resulting thiol-containing molecules can then participate in thiol-norbornene conjugation reactions with norbornene-functionalized polymers or surfaces to form hydrogels or other biomaterials. nih.gov Research has demonstrated the synthesis of disulfide-based linkers for thiol-norbornene conjugation starting from L-cystine, highlighting the utility of the cystine scaffold in this chemistry. nih.gov The reactivity in these systems can be influenced by the stereochemistry and the proximity of functional groups within the cystine-derived linker. nih.gov

Enantiomeric Derivatization for Chiral Analysis Applications

The determination of the enantiomeric purity of amino acids and their derivatives is crucial in many scientific fields. A common strategy for the chiral analysis of amino acids by chromatography is pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a non-chiral stationary phase. nih.govnih.gov

A widely used method involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol. nih.govmdpi.com The primary amino group of an amino acid reacts with OPA and the chiral thiol to form a fluorescent diastereomeric isoindole derivative. These diastereomers can be separated and quantified using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. nih.govresearchgate.net

While Dimethyl L-Cystine Dihydrochloride itself is a derivative, its enantiomeric purity can be assessed using these methods after hydrolysis to L-cystine and subsequent reduction to L-cysteine. Alternatively, the L-cysteine methyl ester obtained from the reduction of Dimethyl L-Cystine Dihydrochloride could be directly derivatized with OPA and a chiral thiol for enantiomeric analysis. Various chiral thiols, such as N-acetyl-L-cysteine (NAC) and N-isobutyryl-L-cysteine (IBLC), have been successfully employed for this purpose. mdpi.com Another class of chiral derivatizing agents includes Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogs, which react with the amino group of amino acids to form diastereomers that can be separated by LC-MS. mdpi.combiorxiv.orgbiorxiv.orgrsc.org

| Derivatization Reagent | Analyte Functional Group | Principle of Chiral Separation | Analytical Technique |

| o-Phthalaldehyde (OPA) + Chiral Thiol (e.g., NAC, IBLC) | Primary Amine | Formation of diastereomeric isoindoles | HPLC with Fluorescence or UV Detection |

| Marfey's Reagent (FDAA) | Primary Amine | Formation of diastereomeric dinitrophenyl derivatives | LC-MS |

Chiral Synthesis and Stereochemical Control Utilizing Dimethyl L-Cystine Dihydrochloride as a Building Block

Dimethyl L-cystine dihydrochloride, derived from the naturally occurring amino acid L-cysteine, serves as a valuable chiral building block in asymmetric synthesis. Its inherent chirality, stemming from the two stereogenic centers at the α-carbon atoms, provides a foundation for transferring stereochemical information to new molecules. This section explores the utility of this compound as a chiral precursor, focusing on how its rigid structure and functional groups are exploited to control the stereochemistry of subsequent transformations, leading to the synthesis of enantiomerically enriched or pure compounds.

The primary strategy for employing Dimethyl L-Cystine Dihydrochloride in chiral synthesis involves its conversion into chiral auxiliaries or its direct incorporation into a target molecule where its stereocenters influence the formation of new chiral centers. The disulfide bridge in the cystine backbone can be cleaved to yield L-cysteine methyl ester derivatives, which are then utilized in various stereoselective reactions.

A significant application of L-cysteine derivatives, obtainable from Dimethyl L-Cystine Dihydrochloride, is in the diastereoselective synthesis of heterocyclic compounds. For instance, the condensation of L-cysteine methyl ester with aldehydes or ketones can lead to the formation of thiazolidine (B150603) derivatives. The stereochemistry of the newly formed carbon center in the thiazolidine ring is influenced by the existing stereocenter of the cysteine moiety.

While direct, detailed research specifically starting from Dimethyl L-Cystine Dihydrochloride is not extensively documented in readily available literature, the principles of using the closely related L-cysteine and its esters are well-established and directly applicable. For example, in the synthesis of complex chiral molecules, the amino and carboxyl groups of the cysteine derivative can be protected and the molecule can be elaborated, with the original stereocenter dictating the facial selectivity of approaching reagents.

One of the key advantages of using building blocks from the chiral pool, such as Dimethyl L-Cystine Dihydrochloride, is the straightforward access to enantiomerically pure starting materials. This obviates the need for chiral resolution or the development of complex asymmetric catalytic systems for the initial introduction of chirality.

The following table summarizes representative transformations where L-cysteine derivatives, accessible from Dimethyl L-Cystine Dihydrochloride, are used to control stereochemistry.

| Reactant 1 | Reactant 2 | Product | Stereoselectivity | Yield | Reference |

|---|---|---|---|---|---|

| L-cysteine methyl ester | Aldehyde/Ketone | Thiazolidine derivative | Diastereomeric excess (d.e.) often moderate to high | Varies | General transformation |

| N-protected L-cysteine methyl ester | Electrophile | α-substituted cysteine derivative | Dependent on protecting group and electrophile | Varies | General transformation |

The stereochemical outcome of these reactions is often rationalized by the formation of rigid cyclic transition states where steric interactions direct the approach of the incoming reagent from the less hindered face. The precise level of stereocontrol is dependent on various factors, including the nature of the reactants, the reaction conditions (temperature, solvent, catalyst), and the presence of protecting groups on the amino and carboxyl functionalities.

Advanced Analytical and Spectroscopic Characterization Techniques in Dimethyl L Cystine Dihydrochloride Research

X-ray Diffraction and Crystallographic Analysis of L-Cystine Ester Salts

X-ray diffraction is a definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids. Studies on L-cystine ester salts provide fundamental insights into their molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding their chemical behavior.

Detailed crystallographic analysis of L-cystine dimethyl ester dihydrochloride (B599025) monohydrate reveals its specific solid-state structure. The compound crystallizes in the monoclinic system with the space group P21. iucr.org The structure is characterized by a network of hydrogen bonds that provide stability. iucr.org A key conformational feature of the cystinyl group is the disulfide dihedral angle, which has been determined to be 84.4°, with the molecule adopting a 'left-handed' helical sense. iucr.org The precise measurement of unit cell dimensions provides a unique fingerprint for this crystalline form.

Table 1: Crystallographic Data for L-Cystine Dimethyl Ester Dihydrochloride Monohydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | P21 | iucr.org |

| Unit Cell Dimension (a) | 14.80 Å | iucr.org |

| Unit Cell Dimension (b) | 9.34 Å | iucr.org |

| Unit Cell Dimension (c) | 5.85 Å | iucr.org |

| Angle (β) | 91.47° | iucr.org |

| Disulfide Dihedral Angle | 84.4° | iucr.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of Dimethyl L-Cystine Dihydrochloride in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR spectra are routinely used to verify the identity and purity of the compound, with spectra expected to conform to the established structure. thermofisher.comchemicalbook.com In a typical ¹H NMR spectrum of cystine in an appropriate deuterated solvent, distinct signals corresponding to the different protons in the molecule can be resolved and assigned. mdpi.com For instance, the protons on the α-carbon (H-2), and the two diastereotopic protons on the β-carbon (H-3a and H-3b) give rise to characteristic multiplets due to spin-spin coupling. mdpi.com The chemical shifts of these protons are sensitive to the molecular environment and solvent conditions. mdpi.comrsc.org ¹³C NMR provides complementary information, confirming the carbon skeleton of the molecule, including the distinct signals for the carbonyl, α-carbon, and β-carbon atoms. researchgate.net

Table 2: Representative ¹H NMR Chemical Shifts for the Cystine Moiety

| Proton Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity | Reference |

|---|---|---|---|

| H-2, H-2' (α-CH) | ~3.49 | dd (doublet of doublets) | mdpi.com |

| H-3a, H-3'a (β-CH₂) | ~3.02 | dd (doublet of doublets) | mdpi.com |

| H-3b, H-3'b (β-CH₂) | ~2.81 | dd (doublet of doublets) | mdpi.com |

Note: Chemical shifts are dependent on solvent and pH.

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) in Quantitative and Qualitative Analysis

The combination of chromatography and mass spectrometry provides unparalleled sensitivity and specificity for the analysis of Dimethyl L-Cystine Dihydrochloride and related metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of cystine and its derivatives in complex biological matrices. researchgate.netnih.gov The technique utilizes a preliminary chromatographic separation followed by mass spectrometric detection. For quantitative analysis, Selected Reaction Monitoring (SRM) is commonly employed, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. researchgate.net This process provides high specificity and reduces chemical noise. For cystine, a common SRM transition monitored is from the precursor ion m/z 241 to the product ion m/z 152. researchgate.netnih.gov This highly sensitive and specific approach allows for the accurate determination of metabolite concentrations in various research and clinical screening assays. researchgate.net

Table 3: Common Mass Transitions for Cystine Detection by LC-MS/MS

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Cystine | 241 | 152 | researchgate.netnih.gov |

| Cystine | 241 | 74 | researchgate.net |

| D₄-Cystine (Isotope Labeled) | 357.1 | 210.1 | nih.gov |

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of amino acids. Since many amino acids, including cystine esters, lack a strong chromophore for UV detection, a pre-column derivatization step is often employed. nih.govnih.gov This involves reacting the amino acid with a labeling agent to form a derivative that is easily detectable by UV or fluorescence detectors. tandfonline.comgoums.ac.ir

Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines to form highly fluorescent products, and Dansyl Chloride. doaj.org The development of a robust RP-HPLC method involves optimizing several parameters, including the choice of a C18 column, the mobile phase composition (typically a gradient of an aqueous buffer and an organic solvent like acetonitrile), and the detector settings. nih.govnih.gov Method validation is performed to ensure specificity, linearity, accuracy, and precision, making it a reliable approach for the quantitative analysis of derivatized amino acids in various samples. nih.gov

Table 4: Examples of RP-HPLC Methods for Derivatized Amino Acid Analysis

| Derivatizing Agent | Column Type | Mobile Phase Example | Detection | Reference |

|---|---|---|---|---|

| o-phthalaldehyde (OPA) | Zorbax Eclipse-AAA (C18) | Gradient of NaH₂PO₄ buffer and Acetonitrile/Methanol (B129727)/Water | UV (338 nm) | nih.gov |

| OPA / 3-MPA | C18 | Gradient of Methanol and Sodium Acetate | Fluorescence | goums.ac.irdoaj.org |

| Marfey's Reagent | ODS-Hypersil (C18) | Not specified | Not specified | tandfonline.com |

| Dansyl Chloride | Eclipce XDB C18 | Gradient of Ammonium Acetate buffer and Acetonitrile | UV (222 nm) |

Vibrational Spectroscopy (FTIR, Raman) and UV-Vis-NIR Spectroscopy for Conformational and Electronic Structure Studies

Vibrational and electronic spectroscopy techniques provide valuable information on the functional groups, bonding, and electronic transitions within Dimethyl L-Cystine Dihydrochloride.

Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic vibrational modes of the molecule's functional groups. primescholars.com The FTIR spectrum of an L-cystine salt will show distinct absorption bands corresponding to the stretching and bending vibrations of groups such as N-H (from the protonated amine), C=O (from the ester), C-S, and the characteristic S-S disulfide bond. primescholars.comscielo.br The position of these bands can provide clues about the molecular conformation and intermolecular interactions like hydrogen bonding. scielo.br For example, the S-S stretching vibration is a key marker for the disulfide bridge. scielo.br

UV-Vis-NIR spectroscopy is employed to investigate the electronic structure and optical properties. L-cystine dihydrochloride and its analogs are typically transparent in the visible and near-infrared regions of the electromagnetic spectrum, a crucial property for certain optical applications. primescholars.comscielo.br The spectrum is characterized by a short-wavelength UV cutoff, below which the molecule strongly absorbs light. primescholars.com This absorption is often attributed to π → π* electronic transitions within the carboxyl group. scielo.br

Table 5: Characteristic FTIR and UV-Vis Spectral Data for L-Cystine Salts

| Technique | Feature | Typical Value / Range | Reference |

|---|---|---|---|

| FTIR | C=O Stretching (COOH) | ~1734 cm⁻¹ | scielo.br |

| FTIR | NH₃⁺ Bending | ~1625 cm⁻¹ | scielo.br |

| FTIR | C-S Stretching | ~675 cm⁻¹ | primescholars.com |

| FTIR | S-S Stretching | ~457-509 cm⁻¹ | primescholars.comscielo.br |

| UV-Vis-NIR | Transparent Region | >300 nm | primescholars.com |

| UV-Vis-NIR | UV Cutoff Wavelength | ~265-300 nm | primescholars.comscielo.br |

Applications of Dimethyl L Cystine Dihydrochloride in Peptide and Protein Chemistry Research

Precursor Role in Solution-Phase Peptide Synthesis and Peptide Engineering

Dimethyl L-Cystine Dihydrochloride (B599025) functions as a key building block in solution-phase peptide synthesis, a method that remains crucial for producing peptides on a large scale or when specific modifications are required. The compound provides a direct way to incorporate a cystine residue—two cysteine amino acids linked by a disulfide bridge—into a growing peptide chain. This is particularly advantageous in the synthesis of cystine-rich peptides, which are noted for their enhanced structural stability.

In peptide engineering, this compound allows for the precise placement of a disulfide bond, which is critical for constraining the peptide's conformation. This conformational rigidity is often essential for biological activity. Researchers utilize Dimethyl L-Cystine Dihydrochloride as a starting material to design peptides with specific three-dimensional structures, thereby engineering molecules with tailored functions, such as enhanced receptor binding or increased resistance to enzymatic degradation. The ester groups are also significant, serving as precursors that can be converted to more stable amide derivatives to modify the peptide's properties. nih.gov

| Application Area | Function of Dimethyl L-Cystine 2HCl | Key Advantage | Reference |

|---|---|---|---|

| Solution-Phase Synthesis | Direct incorporation of a pre-formed disulfide-linked cysteine dimer. | Simplifies synthesis by avoiding a separate, potentially low-yield oxidation step. | |

| Cystine-Rich Peptides | Serves as a fundamental building block for peptides requiring high stability. | Enhances structural integrity and rigidity of the final peptide. | |

| Peptide Engineering | Allows precise placement of a conformational constraint (disulfide bond). | Enables the design of peptides with specific 3D structures and tailored biological functions. | nih.gov |

Mechanistic Studies of Disulfide Bond Formation and Stability in Peptide and Protein Systems

Disulfide bonds are fundamental to the structural architecture and stability of many proteins and peptides. nih.govresearchgate.net Dimethyl L-Cystine Dihydrochloride serves as an ideal model compound for investigating the chemical and physical properties of these critical linkages. Its relatively simple structure allows researchers to study the disulfide bond in isolation, free from the complexities of a larger protein environment.

Mechanistic studies often employ this compound to explore the kinetics and thermodynamics of disulfide bond cleavage and formation under various conditions. Researchers can systematically vary factors such as pH, temperature, and redox potential to understand how these environmental cues affect the stability of the S-S bond.

Furthermore, the compound is used to investigate the reactions of disulfide bonds with different reducing agents. By monitoring the reduction of Dimethyl L-Cystine Dihydrochloride to its constituent cysteine methyl ester monomers, scientists can characterize the efficacy and mechanism of new reducing agents, which is crucial for applications in protein denaturation and refolding studies. nih.gov These fundamental insights are essential for developing protocols to correctly fold synthetic or recombinant proteins that contain multiple disulfide bridges.

| Research Focus | Methodology | Information Gained | Reference |

|---|---|---|---|

| Bond Stability | Subjecting the compound to varying pH, temperature, and redox conditions. | Provides fundamental data on the chemical stability and reactivity of the disulfide bond. | nih.gov |

| Reduction Mechanisms | Reacting the compound with various dithiols and other reducing agents. | Characterizes the efficiency and reaction pathways of disulfide-reducing agents. | nih.gov |

| Oxidative Folding | Using insights from its stability to model the formation of disulfide bonds from free thiols. | Helps in optimizing conditions for the correct folding of complex proteins. | researchgate.net |

Contributions to Native Chemical Ligation Methodologies and Protein Semisynthesis

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large peptides and proteins by joining smaller, unprotected peptide fragments. wikipedia.org The core reaction involves a peptide with a C-terminal thioester and another with an N-terminal cysteine. nih.govbiosyntan.de While Dimethyl L-Cystine Dihydrochloride is not a direct participant in the ligation step itself, its utility is found in the broader context of synthesizing proteins that ultimately require disulfide bonds for their native structure and function.

The synthesis of proteins with multiple, correctly paired disulfide bonds is a significant challenge that NCL helps to address by allowing the assembly of folded domains. After a successful ligation, the resulting polypeptide chain must be folded into its correct three-dimensional structure, a process that often includes the formation of one or more disulfide bonds through oxidative folding.

Development of Cysteine Protecting Groups and Their Role in Complex Peptide Synthesis

The chemical synthesis of peptides containing multiple cysteine residues presents a major challenge: controlling the regioselective formation of disulfide bonds. To achieve the correct pairing of cysteine residues, chemists rely on orthogonal sets of thiol protecting groups, which can be selectively removed under different conditions. rsc.org

Dimethyl L-Cystine Dihydrochloride plays a role in the development and validation of these essential protecting group strategies. The L-cystine dimethyl ester structure can be viewed as a scaffold where the disulfide bond itself acts as a temporary, cleavable link between two cysteine residues. Synthetic chemists utilize this scaffold to test the application and removal of various N-terminal protecting groups while the sulfur atoms are engaged in the disulfide bridge.

Moreover, the synthesis of complex S-protected cystine derivatives often starts from or targets structures related to L-cystine dimethyl ester. For instance, the creation of N,N'-bistrityl-L-cystine dimethyl ester is a key step that demonstrates the compatibility of the S-trityl protecting group with the cystine framework. uoa.gr By using Dimethyl L-Cystine Dihydrochloride and its derivatives, researchers can refine the chemical tools needed to build intricate, multi-disulfide-bridged peptides, such as those found in protein toxins and hormones, with high fidelity.

Mechanistic Investigations of Redox Chemistry and Biochemical Pathways Involving Dimethyl L Cystine Dihydrochloride in Vitro Studies

Modulation of Intracellular Redox Homeostasis Mechanisms (In Vitro)

In vitro studies have demonstrated that supplementation with cystine, the oxidized dimer of cysteine, can significantly impact the intracellular redox environment. In non-small cell lung cancer cells (A549/DTX) resistant to the chemotherapy drug docetaxel, cystine supplementation has been shown to rebalance the cellular redox state. nih.govnih.gov This is achieved by scavenging reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen, and promoting the synthesis of intracellular glutathione (B108866) (GSH), a major cellular antioxidant. nih.gov

The disruption of redox homeostasis is a characteristic of some drug-resistant cancer cells, which exhibit reduced glutathione levels and elevated ROS. nih.gov By providing a precursor for GSH synthesis, cystine supplementation helps to restore this balance. nih.govnih.gov This restoration of redox homeostasis can, in turn, reverse some of the mechanisms of drug resistance. nih.govnih.gov For instance, in A549/DTX cells, cystine supplementation was found to reverse the upregulation of P-glycoprotein, a protein that can pump chemotherapy drugs out of cells. nih.gov

| Cell Line | Treatment | Effect on ROS | Effect on GSH | Reference |

| A549/DTX | Cystine Supplementation | Scavenged ROS | Promoted intracellular synthesis | nih.gov |

| A549/DTX | Cysteine or NAC Supplementation (48h) | Decreased ROS levels | - | nih.gov |

| A549/DTX | Cystine Supplementation (48h) | - | Increased GSH levels | nih.gov |

Role in Glutathione Biosynthesis Pathways and Related In Vitro Enzymatic Reactions

Glutathione (GSH) is a tripeptide synthesized from the amino acids glutamate, cysteine, and glycine. nih.govresearchgate.net The availability of cysteine is the rate-limiting step in this synthesis. nih.govmdpi.comresearchgate.net In vitro, cystine is the primary form of this amino acid in the extracellular environment and is transported into cells by the xCT transporter. mdpi.com Once inside the cell, cystine is reduced to two molecules of cysteine, which can then be used for GSH synthesis. mdpi.com

The synthesis of GSH occurs in two enzymatic steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). nih.govresearchgate.net GCL, the rate-limiting enzyme, joins glutamate and cysteine, and GS then adds glycine to form GSH. nih.govnih.gov Studies have shown that increasing the availability of cysteine through supplementation can enhance GSH synthesis. nih.govnih.gov For example, in A549/DTX cells, supplementation with 1.0 mM cystine significantly increased GSH synthesis. nih.gov This highlights the direct role of extracellular cystine in fueling the glutathione biosynthesis pathway.

| Enzyme | Function in GSH Synthesis | Limiting Factor | Reference |

| Glutamate-cysteine ligase (GCL) | Catalyzes the first and rate-limiting step, joining glutamate and cysteine. | Availability of L-cysteine. | nih.gov |

| Glutathione synthetase (GS) | Catalyzes the second step, adding glycine to form GSH. | - | researchgate.netnih.gov |

Interplay with L-Cysteine Transsulfuration Pathways (In Vitro)

While cells can acquire cysteine from extracellular sources, they can also synthesize it de novo from the essential amino acid methionine through the transsulfuration pathway. nih.govnih.gov This pathway involves a series of enzymatic reactions that convert methionine to homocysteine, which is then converted to cystathionine and finally to cysteine. nih.govucd.ie The key enzymes in this conversion are cystathionine β-synthase (CBS) and cystathionine γ-lyase (CTH). nih.govnih.gov

In vitro studies have shown that the activity of the transsulfuration pathway is crucial for cell survival and growth, particularly when extracellular cysteine is limited. nih.gov In various cancer cell lines, an intact transsulfuration pathway allows cells to synthesize their own cysteine, thereby supporting growth even in environments with low cysteine levels. nih.gov This pathway is regulated by the availability of homocysteine, which is generated from the methionine cycle. nih.gov Research in astrocytes has shown that the transsulfuration pathway can be upregulated to supply cysteine for GSH synthesis in response to oxidative stress or when the import of cystine is limited. ucd.ie

| Pathway | Function | Key Enzymes | Significance in Cysteine Homeostasis | Reference |

| Transsulfuration | De novo synthesis of cysteine from methionine. | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CTH). | Critical for cell survival and growth when extracellular cysteine is limited. | nih.govnih.gov |

Exploration of its Influence on Endogenous H2S Production (In Vitro)

Hydrogen sulfide (B99878) (H2S) is a gaseous signaling molecule involved in various physiological processes. nih.govresearchgate.net Endogenous H2S is produced from L-cysteine by several enzymes, including cystathionine β-synthase (CBS), cystathionine γ-lyase (CTH), and 3-mercaptopyruvate sulfurtransferase (3MST) in conjunction with cysteine aminotransferase (CAT). researchgate.net

In vitro studies have demonstrated that the provision of L-cysteine can lead to the production of H2S. For instance, research has shown that H2S can be generated from L-cysteine in various cell types. nih.gov The enzymatic machinery for H2S production is present in a wide range of tissues. researchgate.net While direct in vitro studies on the influence of Dimethyl L-Cystine Dihydrochloride (B599025) on H2S production are not extensively detailed in the provided context, the fundamental role of L-cysteine as the substrate for H2S synthesis suggests that compounds which increase intracellular cysteine levels could potentially influence endogenous H2S production. researchgate.net Further research is needed to specifically elucidate the direct impact of Dimethyl L-Cystine Dihydrochloride on the activity of H2S-producing enzymes in vitro.

| Enzyme | Role in H2S Production | Substrate | Reference |

| Cystathionine β-synthase (CBS) | Produces H2S from L-cysteine. | L-cysteine | researchgate.net |

| Cystathionine γ-lyase (CTH) | Produces H2S from L-cysteine. | L-cysteine | researchgate.net |

| 3-mercaptopyruvate sulfurtransferase (3MST) / Cysteine aminotransferase (CAT) | Produces H2S from L-cysteine via 3-mercaptopyruvate. | L-cysteine | researchgate.net |

Research on Crystallization and Crystal Growth Inhibition by Dimethyl L Cystine Dihydrochloride

Mechanisms of L-Cystine Crystal Growth Inhibition by Molecular Imposters

Molecular imposters, or tailored auxiliaries, are structural mimics of a crystallizing solute that can regulate crystallization by binding to specific sites on the crystal surface. nih.gov This binding is driven by molecular recognition and perturbs the attachment of solute molecules, thereby inhibiting crystal growth. nih.gov For L-cystine, the most effective molecular imposters are its mimics, particularly L-cystine diesters and diamides. nih.govacs.orgnih.gov

Dimethyl L-cystine dihydrochloride (B599025) (L-CDME) is a prime example of such an inhibitor. nih.govnih.gov Research utilizing techniques like in situ atomic force microscopy (AFM) has revealed that L-CDME significantly reduces the growth velocity of the {101̅0} steps on the {0001} faces of hexagonal L-cystine crystals. acs.orgscispace.comnih.gov The underlying mechanism for this inhibition is consistent with the Cabrera-Vermilyea step pinning model. nih.govacs.orgnih.gov In this model, the inhibitor molecules adsorb onto the crystal surface, particularly at the step edges, and act as obstacles. nih.gov This "pinning" of the steps frustrates the advancement of the growth front, as the step has to bow out between the inhibitor molecules, thus slowing down or even halting crystal growth. acs.org The presence of L-CDME leads to a noticeable roughening of the crystal steps, which is a characteristic feature of the Cabrera-Vermilyea mechanism. nih.gov

The effectiveness of these molecular imposters is highly dependent on their structure. Key features that enable their inhibitory action include:

Preservation of the core L-cystine structure to allow for binding at the crystal growth sites. nih.gov

The presence of substituents that block or alter the key interactions necessary for the attachment of subsequent L-cystine solute molecules. nih.gov

Kinetic analyses have shown a common inhibition mechanism among the most effective L-cystine mimics, pointing to the robustness of the step pinning model in this system. nih.govacs.orgnih.gov

Molecular Recognition and Stereospecific Binding in Crystal Inhibition Processes

The inhibition of L-cystine crystal growth by molecular imposters is a highly specific process governed by molecular recognition at the crystal-solution interface. acs.orgnih.gov This recognition involves a precise geometric and chemical complementarity between the inhibitor molecule and the active growth sites on the crystal surface, particularly the kink sites along the growing steps. nih.govacs.org

Studies have demonstrated that the inhibition is extraordinarily sensitive to the inhibitor's molecular structure, highlighting the stereospecific nature of the binding. acs.org Key factors influencing this stereospecific binding include:

Terminal Substituents: The nature of the groups at the ends of the molecule is critical. For instance, the ester groups in Dimethyl L-cystine dihydrochloride play a crucial role in its inhibitory activity. acs.org

Internal Disulfide Group: The presence and conformation of the disulfide bond are essential for the molecule to be recognized and bind effectively to the L-cystine crystal lattice. acs.org

Commensurate Match: There must be a good structural match between the inhibitor and the L-cystine crystal growth site for effective binding and inhibition to occur. acs.org

Morphological Changes in Crystal Habit Induced by Dimethyl L-Cystine Dihydrochloride

The habit of a crystal, meaning its external shape, is determined by the relative growth rates of its different crystallographic faces. By selectively inhibiting the growth of specific faces, molecular imposters can induce significant changes in the crystal's morphology. acs.org

In the absence of inhibitors, L-cystine typically crystallizes in vitro as hexagonal plates with large {0001} basal surfaces and six equivalent, faster-growing {101̅0} faces. nih.govacs.orgnih.gov However, the introduction of Dimethyl L-cystine dihydrochloride (L-CDME) into the crystallization solution leads to a dramatic change in this habit. scispace.com

As demonstrated by both atomic force microscopy at the nanoscale and bulk crystallization experiments, L-CDME slows the growth along the naturally fast-growing directions within the (001) plane. scispace.com This selective inhibition of the {101̅0} faces causes the crystal to elongate along the acs.org direction. scispace.com Consequently, as the concentration of L-CDME is increased, the crystal habit gradually transitions from flat hexagonal plates to small, elongated hexagonal needles or rods. nih.govscispace.com This morphological change is a direct macroscopic consequence of the specific molecular interactions occurring at the crystal surfaces. scispace.com

The following table summarizes the observed morphological changes:

| Inhibitor Concentration | Predominant L-Cystine Crystal Habit |

| None | Hexagonal Plates |

| Increasing L-CDME | Elongated Hexagonal Needles/Rods |

Design Principles for Novel Molecular Modulators of Crystallization

The insights gained from studying the interaction of Dimethyl L-cystine dihydrochloride and other molecular imposters with L-cystine crystals have articulated a clear strategy for the rational design of new, more potent crystallization modulators. nih.govacs.orgnih.gov The primary goal is to create molecules that can effectively bind to and block the active growth sites on L-cystine crystals. nih.gov

The core design principles include:

Structural Mimicry: The inhibitor must be a structural mimic of L-cystine to ensure it is recognized by and binds to the crystal's growth sites. This involves retaining the fundamental backbone and disulfide bridge of the L-cystine molecule. scispace.comnih.gov

Introduction of Perturber Moieties: While one part of the molecule (the binder) emulates L-cystine to attach to a crystal site, another part (the perturber) should obstruct the approach of additional solute molecules to adjacent sites, thereby pinning the step motion. scispace.com The methyl ester groups of L-CDME serve this function. scispace.com

Optimizing Binding and Stability: The terminal functional groups can be modified to enhance both binding affinity and in vivo stability. For example, replacing the ester groups of L-CDME with amide functionalities, as seen in L-cystine bismorpholide and L-cystine bis(N′-methylpiperazide), has led to inhibitors that are significantly more effective and stable. nih.govnih.gov These diamides show a much greater ability to increase the metastable supersaturation range of L-cystine compared to L-CDME. nih.gov

Stereochemical Considerations: The binding process is highly stereospecific. Computational modeling has shown that modifications like Nα-methylation can lead to a significant decrease in the binding energy of L-cystine diamides to the crystal surface, resulting in a loss of inhibitory activity. nih.gov This underscores the importance of maintaining the correct stereochemistry for effective molecular recognition. nih.gov

The following table presents a comparison of the effectiveness of different L-cystine crystallization inhibitors, illustrating the success of these design principles.

| Inhibitor | EC2x (µM)* | Relative Effectiveness vs. L-CDME |

| L-Cystine Dimethyl Ester (L-CDME) | 6.37 | 1x |

| L-Cystine Bismorpholide (CDMOR) | 0.86 | 7x |

| L-Cystine Bis(N′-methylpiperazide) (CDNMP) | 0.26 | 24x |

*EC2x is the concentration of an inhibitor that elevates the level of L-cystine supersaturation to twice the concentration of the lower plateaus, with a lower value indicating greater effectiveness. nih.gov

By applying these principles, researchers can systematically design and synthesize novel molecular modulators with improved efficacy for the prevention of L-cystine crystallization and, consequently, the treatment of cystinuria. nih.govsemanticscholar.org

Computational Chemistry and Molecular Modeling Studies of Dimethyl L Cystine Dihydrochloride

Quantum Mechanical Simulations for Reactivity and Electronic Structure Analysis

Quantum mechanical simulations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. nih.govresearchgate.net For a molecule like Dimethyl L-Cystine Dihydrochloride (B599025), these simulations can predict a range of properties that govern its chemical behavior.

DFT calculations on related molecules like L-cysteine have been used to analyze the charge distribution, molecular orbitals, and the reactivity of the thiol group. nih.gov These studies can be extrapolated to understand the electronic environment of the disulfide bond and other functional groups in Dimethyl L-Cystine Dihydrochloride. The esterification of the carboxyl groups and the protonation of the amino groups will significantly alter the electron density across the molecule.

Detailed Research Findings:

Electronic Properties: Quantum mechanical calculations can determine key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. In Dimethyl L-Cystine Dihydrochloride, the disulfide bond is expected to be a primary site for redox reactions, and its electronic properties would be a key focus of such simulations.

Reactivity Indices: DFT can be used to calculate various reactivity indices, such as electronegativity, chemical hardness, and the Fukui function. These indices help in identifying the most reactive sites within the molecule for nucleophilic or electrophilic attack. For Dimethyl L-Cystine Dihydrochloride, the sulfur atoms of the disulfide bridge and the carbonyl carbons of the ester groups would be of particular interest.

Spectroscopic Properties: Quantum mechanical simulations can predict spectroscopic data, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and bonding characteristics. researchgate.net

| Predicted Electronic Property | Significance for Dimethyl L-Cystine Dihydrochloride |

| HOMO Energy | Indicates the ability to donate electrons; relevant for oxidation reactions at the disulfide bond. |

| LUMO Energy | Indicates the ability to accept electrons; relevant for reduction of the disulfide bond. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and electronic stability of the molecule. |

| Dipole Moment | Provides insight into the polarity of the molecule and its interaction with polar solvents. |

| Partial Atomic Charges | Helps to identify electrophilic and nucleophilic centers within the molecule. |

This table is illustrative and represents the types of data that would be generated from quantum mechanical simulations of Dimethyl L-Cystine Dihydrochloride.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Predictions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering valuable insights into its conformational flexibility and interactions with other molecules. researchgate.netresearchgate.net For Dimethyl L-Cystine Dihydrochloride, MD simulations can explore the accessible conformations and predict its binding affinity to biological targets.

Detailed Research Findings:

Conformational Preferences: MD simulations can identify the most stable conformations of Dimethyl L-Cystine Dihydrochloride in different environments (e.g., in vacuum or in a solvent). By analyzing the trajectory of the simulation, the probability of finding the molecule in a particular conformation can be determined. Studies on L-cysteine have revealed multiple stable conformers. nih.govpku.edu.cn

Ligand-Binding Simulations: MD simulations are widely used to predict how a ligand, such as Dimethyl L-Cystine Dihydrochloride, might bind to a protein or other receptor. researchgate.netresearchgate.net These simulations can elucidate the binding mode, identify key interacting residues, and estimate the binding free energy. This information is crucial in drug discovery for predicting the potency of a potential drug molecule. The ability of cysteine-containing molecules to interact with binding sites is an active area of research. nih.govnih.gov

Solvation Effects: The behavior of Dimethyl L-Cystine Dihydrochloride in solution can be studied using MD simulations with explicit solvent models. This allows for the investigation of how water molecules or other solvents interact with the different functional groups of the molecule and influence its conformation and dynamics.

| Conformational Parameter | Description | Relevance to Dimethyl L-Cystine Dihydrochloride |

| Dihedral Angles (χ) | The angles of rotation around specific single bonds, such as the Cα-Cβ and Cβ-S bonds. | Determine the overall three-dimensional shape of the molecule. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Provides information on the overall size and shape of the molecule in different conformations. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed conformation and a reference conformation. | Used to assess the stability of the molecule's conformation over the course of a simulation. |

This table presents typical parameters analyzed in molecular dynamics simulations to understand the conformational behavior of molecules like Dimethyl L-Cystine Dihydrochloride, based on studies of related compounds.

Prediction of Reaction Pathways and Stereoselectivity in Chemical Transformations

Computational chemistry can be employed to predict the most likely pathways for chemical reactions involving Dimethyl L-Cystine Dihydrochloride and to understand the factors that control the stereoselectivity of these transformations.

The disulfide bond is a key functional group in Dimethyl L-Cystine Dihydrochloride, and its reduction to two thiol groups is a fundamental reaction. Computational methods can model the mechanism of this reduction, as well as other potential reactions such as oxidation of the sulfur atoms or hydrolysis of the ester groups.

Detailed Research Findings:

Transition State Theory: By calculating the energies of reactants, products, and transition states, computational models can predict the activation energy of a reaction. This allows for the determination of the most favorable reaction pathway. For stereoselective reactions, the activation energies of the pathways leading to different stereoisomers can be compared to predict the major product.

Catalyst Design: Computational studies can aid in the design of catalysts for specific transformations of Dimethyl L-Cystine Dihydrochloride. By modeling the interaction of the molecule with different catalysts, it is possible to identify catalysts that can lower the activation energy and enhance the rate and selectivity of the desired reaction.

Stereoselectivity in Synthesis: In the synthesis of derivatives of Dimethyl L-Cystine Dihydrochloride, computational methods can be used to predict the stereochemical outcome of reactions. This is particularly important when creating chiral centers, as the biological activity of a molecule can be highly dependent on its stereochemistry. The principles of enantioselective synthesis are often explored with computational tools. acs.orgacs.org

| Reaction Type | Predicted Outcome for Dimethyl L-Cystine Dihydrochloride | Stereoselectivity Considerations |

| Reduction of Disulfide Bond | Formation of two molecules of L-cysteine dimethyl ester. | The stereochemistry at the α-carbons is retained. |

| Oxidation of Disulfide Bond | Formation of various sulfur oxides (e.g., thiosulfinate, thiosulfonate). | The reaction may or may not be stereoselective depending on the oxidant and conditions. |

| Hydrolysis of Ester Groups | Formation of L-cystine and methanol (B129727). | The stereochemistry at the α-carbons is retained. |

| N-Acylation | Formation of N,N'-diacyl-L-cystine dimethyl ester. | The stereochemistry at the α-carbons is retained. |

This table outlines plausible chemical transformations of Dimethyl L-Cystine Dihydrochloride and the expected stereochemical outcomes, based on the known reactivity of its functional groups.

Advanced Applications and Interdisciplinary Research with Dimethyl L Cystine Dihydrochloride

Integration into Biodegradable Biomaterial Synthesis (e.g., Glutathione-Responsive Polymers)

The disulfide bond within the Dimethyl L-Cystine Dihydrochloride (B599025) molecule is a key functional group for the synthesis of "smart" biodegradable biomaterials. These materials are designed to degrade or release therapeutic agents in response to specific biological triggers. A primary trigger exploited in drug delivery systems is the significant difference in glutathione (B108866) (GSH) concentration between the extracellular and intracellular environments. researchgate.net The intracellular compartment, particularly within tumor cells, has a GSH concentration that is 50 to 1000 times higher than in the extracellular matrix. youtube.com

This concentration gradient forms the basis for creating glutathione-responsive polymers. Dimethyl L-Cystine Dihydrochloride can be incorporated as a monomer or a cross-linking agent into polymer chains. The resulting material is stable in the low-GSH extracellular space, but once internalized by cells, the high GSH concentration cleaves the disulfide bonds, leading to the disassembly of the polymer and the release of an encapsulated payload. researchgate.net

Researchers have successfully used cystine derivatives to create various drug delivery platforms, including nanogels and other nanoparticles, for chemotherapy. youtube.com For instance, L-cystine-crosslinked polypeptide nanogels have been developed as efficient carriers for doxorubicin, demonstrating enhanced antitumor efficacy and improved safety in preclinical models. youtube.com The integration of cystine derivatives allows for precise control over drug release, targeting the therapeutic effect directly to the diseased cells while minimizing systemic exposure.

Table 1: Examples of Cystine-Derivative-Based Responsive Biomaterials

| Biomaterial Type | Responsive Trigger(s) | Monomer/Cross-linker Example | Application |

|---|---|---|---|

| Polypeptide Nanogel | Glutathione (GSH) | L-Cystine | Chemotherapy Delivery youtube.com |

| Poly(cystine-PCL) Nanocarriers | pH, Glutathione (GSH) | Cystine, Polycaprolactone | Enhanced Tumor Therapy |

Use as a Chemical Probe in In Vitro Biological Systems for Mechanistic Elucidation

Beyond materials science, Dimethyl L-Cystine Dihydrochloride and its related ester form, cystine dimethyl ester (CDME), serve as valuable chemical probes for elucidating complex cellular mechanisms in vitro. A chemical probe is a small molecule used to study and manipulate a biological system, and the unique properties of CDME allow it to investigate pathways related to redox signaling and apoptosis.

A significant study demonstrated the use of CDME to probe the distinct roles of Protein Kinase C-δ (PKC-δ) and PKC-ε in prostate cancer cells. nih.gov PKC isozymes are critical regulators of cell growth and death, with PKC-δ acting as a tumor suppressor and PKC-ε acting as an oncogene. The study found that treatment with CDME selectively induced apoptosis in prostate cancer cells, but not in normal cells. nih.gov Mechanistically, CDME was shown to cause the cysteinylation (a post-translational modification) of both PKC-δ and PKC-ε. This modification activated the pro-apoptotic PKC-δ while inactivating the oncogenic PKC-ε, thereby shifting the cellular balance towards programmed cell death. nih.gov This research provides a clear example of how a cystine derivative can be used to dissect specific signaling pathways and identify potential therapeutic strategies.

Furthermore, studies have highlighted the critical role of L-cystine concentration in modulating cellular responses in in vitro experiments. For example, the efficacy of certain anticancer agents that induce ferroptosis (a form of iron-dependent cell death) is highly dependent on the extracellular L-cystine concentration in the cell culture medium. nih.gov This demonstrates the compound's utility in establishing accurate in vitro models that reflect physiological conditions for studying cell death mechanisms.

Table 2: Application of Cystine Derivatives as In Vitro Probes

| Compound | Biological System | Mechanism Investigated | Key Finding |

|---|---|---|---|

| Cystine Dimethyl Ester (CDME) | Prostate Cancer Cell Lines | Apoptosis Signaling | Induces apoptosis via differential regulation of PKC-δ and PKC-ε through cysteinylation. nih.gov |

| L-Cystine | Hepatocellular Carcinoma Cells | Ferroptosis Induction | Extracellular concentration determines cellular sensitivity to system xc- inhibitors. nih.gov |

Future Directions in Advanced Synthetic Organic Chemistry and Chemical Biology

The unique chemical structure of Dimethyl L-Cystine Dihydrochloride positions it as a compound of interest for future innovations in both synthetic organic chemistry and chemical biology.

In synthetic organic chemistry , L-cystine and its derivatives are valuable as chiral building blocks. mdpi.com The inherent chirality of the molecule, derived from the natural L-cysteine, can be exploited to synthesize complex, stereospecific molecules, which is crucial in the development of new pharmaceuticals. nih.gov Future work will likely focus on developing novel polymerization techniques, such as entropy-driven ring-opening polymerization (ED-ROMP) of cystine-derived macrocycles, to create advanced polymers with highly controlled structures and properties. rsc.org The ester functionalities in Dimethyl L-Cystine Dihydrochloride provide reactive handles for its incorporation into a wider array of polymeric backbones and complex molecular architectures.

In chemical biology , the focus will be on leveraging the redox-active disulfide bond to develop more sophisticated tools for studying cellular redox biology. nih.govnih.gov The "cysteine redoxome"—the complete set of redox-modified cysteine residues in a proteome—is a critical hub for cellular signaling. nih.gov Future research may involve designing advanced chemical probes based on the Dimethyl L-Cystine Dihydrochloride scaffold. These probes could be engineered to react with specific redox-regulated proteins or to report on the redox status of particular subcellular compartments in real-time. Such tools would be invaluable for understanding the role of redox dysregulation in diseases ranging from cancer to neurodegeneration and for developing targeted therapeutic interventions. nih.govresearchgate.net The continued exploration of cystine-polymer conjugates also promises to yield next-generation biomaterials for tissue engineering and advanced drug delivery systems. researchgate.netmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.